ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
This bicyclic compound (CAS 204254-96-6) features a 7-azabicyclo[4.1.0]heptene core substituted with a tert-butyl group, a pentan-3-yloxy moiety, and an ethyl ester. Its molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.33 g/mol . Synthetically, it is prepared via a magnesium bromide-catalyzed reaction in acetonitrile at 55°C, achieving a 97% yield under optimized conditions .
Properties
Molecular Formula |
C18H31NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15-,16+,19?/m1/s1 |
InChI Key |
UXYQFYXXRVMJMV-GNOXNVMVSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@@H]1N2C(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic 7-azabicyclo[4.1.0]hept-3-ene scaffold is typically constructed via intramolecular cyclization reactions starting from suitably functionalized cyclohexene derivatives. The key synthetic strategy involves:
- Starting with a cyclohexene derivative bearing an appropriate leaving group or nucleophile.
- Using strong bases or acids to promote ring closure through nucleophilic attack or electrophilic cyclization.
- Controlling stereochemistry to obtain the desired (1R,5R,6S) configuration.
For example, literature reports the use of epoxidation followed by ring contraction or cyclopropanation reactions to form the bicyclic framework with high stereoselectivity.
Introduction of the tert-Butyl Group
The tert-butyl substituent at the 7-position is introduced via alkylation reactions:
- Reaction of the bicyclic intermediate with tert-butyl halides (e.g., tert-butyl bromide or chloride).
- Use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophilic site on the bicyclic core.
- Conditions typically involve polar aprotic solvents like DMF or DMSO at moderate temperatures to favor substitution over elimination.
This step ensures selective installation of the bulky tert-butyl group, which influences the compound’s steric and electronic properties.
Attachment of the Pentan-3-yloxy Group
The pentan-3-yloxy substituent is introduced through etherification:
- Reaction of the bicyclic intermediate bearing a hydroxyl or halide group with pentan-3-ol or its derivatives.
- Acidic or basic catalysis is employed depending on the substrate; for example, acidic conditions with acid catalysts or basic conditions with alkoxides.
- The reaction proceeds via nucleophilic substitution or Williamson ether synthesis mechanisms.
Careful control of reaction temperature and stoichiometry is necessary to avoid side reactions and ensure high yield of the etherified product.
Esterification to Form the Ethyl Carboxylate
The carboxylate ethyl ester is introduced by:
- Esterification of the corresponding carboxylic acid intermediate with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, direct alkylation of carboxylate salts with ethyl halides can be used.
- Reaction conditions typically involve reflux in ethanol or other suitable solvents.
Purification after esterification is achieved by standard techniques such as extraction and chromatography.
Based on a patent and literature synthesis for related compounds, a representative preparation involves the following steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Starting cyclohexene derivative | Preparation of cyclohexene intermediate with appropriate functional groups |
| 2 | Strong base (e.g., NaH), tert-butyl halide | Alkylation to introduce tert-butyl group |
| 3 | Pentan-3-ol, acid/base catalyst | Etherification to attach pentan-3-yloxy group |
| 4 | Ethanol, acid catalyst (H2SO4 or TsOH) | Esterification to form ethyl carboxylate |
| 5 | Purification via column chromatography | Use of hexane/ethyl acetate mixtures as eluents |
This sequence is carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation, with reaction temperatures ranging from 0°C to reflux depending on the step.
- After each synthetic step, purification is typically performed by column chromatography using silica gel with hexane/ethyl acetate mixtures.
- Final compound purity is confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
- Chromatographic methods are optimized to separate diastereomers and remove impurities such as unreacted starting materials or side products.
- The stereochemistry of the bicyclic core is critical for biological activity; thus, reaction conditions are optimized to maximize stereoselectivity.
- Use of metal catalysts (e.g., cobaltous chloride, titanium tetrachloride) has been reported to facilitate specific transformations such as azide reductions and cyclizations.
- Reducing agents like sodium borohydride and zinc/ammonium chloride systems are employed in selective reductions during intermediate steps.
- Reaction monitoring by LC-MS and tandem MS allows for detection of trace impurities, ensuring high purity of the final compound.
| Reaction Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyclization | Acid/base catalysis, metal catalysts | 0–50°C | 1–4 hours | Stereoselective ring closure |
| tert-Butyl group alkylation | tert-Butyl halide, strong base (NaH) | Room temp to 50°C | 2–6 hours | Ether or alkyl substitution |
| Etherification | Pentan-3-ol, acid/base catalyst | 25–80°C | 3–8 hours | Williamson ether synthesis |
| Esterification | Ethanol, acid catalyst (H2SO4, TsOH) | Reflux | 4–12 hours | Formation of ethyl ester |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Ambient | Variable | Removal of impurities |
The preparation of ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves a multi-step synthetic route combining cyclization, alkylation, etherification, and esterification. Optimization of reaction conditions, choice of reagents, and purification methods are essential to achieve high stereoselectivity and purity. The use of metal catalysts and reducing agents facilitates key transformations, while chromatographic techniques ensure removal of impurities. This comprehensive approach enables the efficient synthesis of this complex bicyclic compound for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Research
Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows chemists to explore new synthetic routes and develop novel compounds with specific functionalities.
Biological Research
The compound's structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding. Researchers have utilized it to investigate mechanisms of action in various biological systems, particularly in the context of drug design and development.
Medicinal Chemistry
There is ongoing research into the therapeutic properties of this compound for potential antiviral and antibacterial activities. Preliminary studies suggest that it may exhibit significant biological activity, making it a candidate for further investigation in pharmacological applications.
Industrial Applications
In industrial settings, this compound is explored for its role in the development of new materials and chemical processes. Its stability and reactivity can be harnessed to create innovative products across various sectors.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound demonstrated its effectiveness as an intermediate in complex organic syntheses, highlighting its utility in creating derivatives with enhanced biological activity.
Research investigating the biological activity of this compound revealed promising results against specific bacterial strains, suggesting potential applications in developing new antibiotics or antiviral agents.
Case Study 3: Material Science Applications
An investigation into the use of this compound in polymer synthesis showed that it could enhance the properties of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Differences:
Core Structure :
- The target compound’s 7-azabicyclo[4.1.0]heptene system has seven-membered bicyclic rigidity , distinct from smaller frameworks like bicyclo[3.1.0]hexane (6-membered) in CAS 1246025-64-8 or diazabicyclo[2.2.1]heptane in CAS 113451-59-5 . Larger bicyclic systems may enhance steric hindrance and chiral resolution.
Substituents :
- The tert-butyl group in the target compound and CAS 951766-54-4 improves solubility in organic solvents, while the ethyl ester facilitates reactivity in esterification or hydrolysis. By contrast, CAS 63106-93-4 lacks nitrogen and contains a phenyl group, favoring aromatic interactions.
Synthetic Efficiency :
- The target compound’s 97% yield under mild conditions outperforms typical yields for bicyclic systems (often <80% due to ring strain). Other compounds lack reported yields, suggesting less optimized routes.
Applications :
- The target is explicitly linked to oseltamivir synthesis , whereas CAS 951766-54-4 and 1246025-64-8 are generic intermediates for chiral amines or aldehydes .
Research Findings and Functional Insights
- Thermal Stability : The tert-butyl group in the target compound enhances thermal stability compared to the formyl-substituted CAS 1246025-64-8, which may decompose at elevated temperatures .
- Chiral Resolution : The (1R,5R,6S) configuration ensures enantiomeric purity critical for pharmaceutical use, unlike racemic mixtures observed in simpler bicyclic lactones (e.g., CAS 63106-93-4) .
- Reactivity : The ethyl ester in the target compound allows for nucleophilic substitution or reduction, whereas the HCl salt in CAS 113451-59-5 limits reactivity to amine-specific reactions.
Biological Activity
Ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C14H22O4
Molecular Weight: 250.33 g/mol
IUPAC Name: this compound
The compound features a unique bicyclic structure that contributes to its biological activity. It contains a carboxylate functional group and an ether linkage, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that the compound may modulate the activity of certain neurotransmitter systems, potentially influencing neurological functions and offering therapeutic benefits in neurodegenerative diseases.
1. Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves inhibition of neuroinflammatory pathways and protection against oxidative stress.
2. Antitumor Activity
Research has shown that this compound can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
3. Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains. This effect is likely due to its ability to disrupt bacterial cell membranes.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
